EGFR Kinase Inhibitory Potency: [4,3-d] Isomer Ranks Among the Two Most Potent Pyridopyrimidine Series
In a direct head-to-head comparison of four isomeric pyrido[d]pyrimidine series all bearing the identical 4-[(3-bromophenyl)amino] pharmacophore, the [4,3-d] series ranked among the two most potent against isolated EGFR tyrosine kinase. The 7-(methylamino)pyrido[4,3-d]pyrimidine derivative (compound 5f) achieved an IC₅₀ of 0.13 nM, compared to 0.008 nM for the best [3,4-d] derivative, while the [2,3-d] series was the least active overall [1]. The parent quinazoline series showed that steric bulk at 6- or 7-NH₂ decreased potency, whereas in the [4,3-d] series the opposite trend was observed—7-substitution dramatically increased potency [1].
| Evidence Dimension | EGFR tyrosine kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 7-(methylamino)pyrido[4,3-d]pyrimidine (5f): IC₅₀ = 0.13 nM |
| Comparator Or Baseline | Pyrido[3,4-d]pyrimidine (7f): IC₅₀ = 0.008 nM; Pyrido[2,3-d] series: least active among four isomer series; Parent quinazoline (3): IC₅₀ = 0.029 nM |
| Quantified Difference | [4,3-d] series ranked statistically as one of the two most potent isomer series; 7-substitution in [4,3-d] increased potency dramatically versus parent quinazoline steric penalty trend |
| Conditions | Isolated EGFR enzyme inhibition assay; compounds prepared by nucleophilic substitution of 6- and 7-fluoro precursors; staurosporine used as control |
Why This Matters
This head-to-head isomer comparison proves that the [4,3-d] ring fusion position is a critical determinant of kinase affinity, meaning procurement of the correct regioisomeric building block directly impacts the probability of generating potent lead compounds.
- [1] Rewcastle GW, Palmer BD, Thompson AM, Bridges AJ, Cody DR, Zhou H, Fry DW, McMichael A, Denny WA. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. J Med Chem. 1996;39(9):1823-35. doi:10.1021/jm9508651. PMID: 8627606. View Source
